![molecular formula C25H32N6O B12823947 2-[4-(6-Benzyl-4,5-dimethylpyridazin-3-yl)-2-methyl-3,4,5,6-tetrahydro-2H-[1,2]bipyrazinyl-5-yl]-propan-2-ol](/img/structure/B12823947.png)
2-[4-(6-Benzyl-4,5-dimethylpyridazin-3-yl)-2-methyl-3,4,5,6-tetrahydro-2H-[1,2]bipyrazinyl-5-yl]-propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NVP-LEQ-506 is a small molecule that belongs to the class of organic compounds known as n-arylpiperazines. These compounds contain a piperazine ring where the nitrogen ring atom carries an aryl group. NVP-LEQ-506 has been used in trials studying the treatment of advanced solid tumors, recurrent or refractory medulloblastoma, and locally advanced or metastatic basal cell carcinoma .
Métodos De Preparación
The synthetic route for NVP-LEQ-506 involves the preparation of a piperazine derivative. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the piperazine ring. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
NVP-LEQ-506 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
NVP-LEQ-506 has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study the properties and reactions of n-arylpiperazines.
Biology: It is used to investigate the role of the Hedgehog signaling pathway in cell growth and development.
Medicine: It is being studied for its potential use in treating various types of cancer, including advanced solid tumors, medulloblastoma, and basal cell carcinoma.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
NVP-LEQ-506 exerts its effects by inhibiting the smoothened protein, which is a key component of the Hedgehog signaling pathway. This pathway regulates cell growth, migration, invasion, and stem cell behavior. By inhibiting the smoothened protein, NVP-LEQ-506 can suppress cancer formation, reduce the proliferation of cancer cells, trigger apoptosis, and suppress cancer stem cell activity .
Comparación Con Compuestos Similares
NVP-LEQ-506 is a second-generation inhibitor of the smoothened protein. Similar compounds include:
Vismodegib: Another smoothened inhibitor used in the treatment of basal cell carcinoma.
Sonidegib: A smoothened inhibitor used in the treatment of advanced basal cell carcinoma.
Glasdegib: A smoothened inhibitor used in the treatment of acute myeloid leukemia.
NVP-LEQ-506 is unique in its high intrinsic potency and good pharmacokinetic properties, which result in excellent efficacy in rodent tumor models of medulloblastoma .
Propiedades
Fórmula molecular |
C25H32N6O |
|---|---|
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
2-[5-[4-(6-benzyl-4,5-dimethylpyridazin-3-yl)-2-methylpiperazin-1-yl]pyrazin-2-yl]propan-2-ol |
InChI |
InChI=1S/C25H32N6O/c1-17-16-30(11-12-31(17)23-15-26-22(14-27-23)25(4,5)32)24-19(3)18(2)21(28-29-24)13-20-9-7-6-8-10-20/h6-10,14-15,17,32H,11-13,16H2,1-5H3 |
Clave InChI |
POERAARDVFVDLO-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1C2=NC=C(N=C2)C(C)(C)O)C3=NN=C(C(=C3C)C)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Chlorovinyl)-1H-benzo[d]imidazole](/img/structure/B12823867.png)
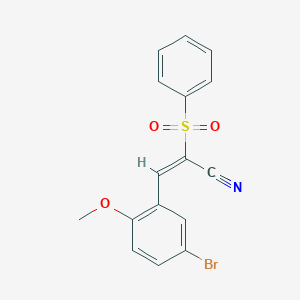
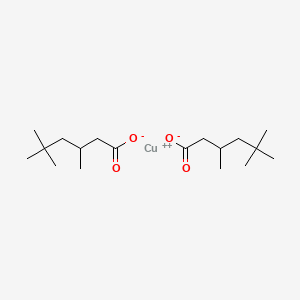
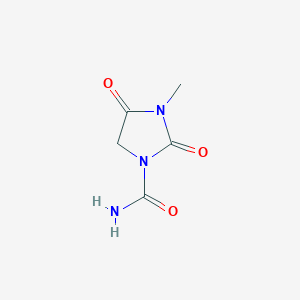
![N-[(3-Fluorophenyl)methyl]-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide](/img/structure/B12823881.png)
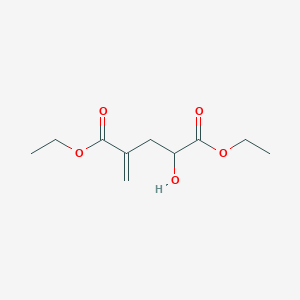

![tert-Butyl 2-chloro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12823895.png)
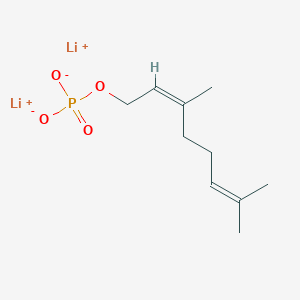

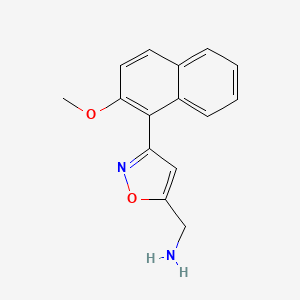

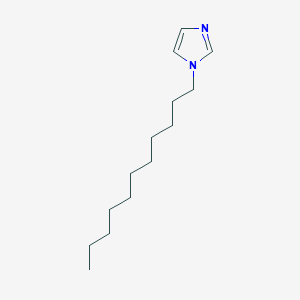
![5-Methoxy-2-methyl-7-(((1R,2S,4aR,8aS)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl)benzo[d]oxazol-6-ol](/img/structure/B12823961.png)
